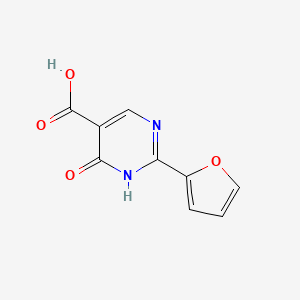
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a furan ring fused to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both furan and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of furan derivatives with pyrimidine precursors. One common method includes the reaction of furan-2-carboxylic acid with urea under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine moiety can mimic nucleic acid bases, allowing the compound to interfere with DNA and RNA synthesis. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrimidine moiety.
Pyrimidine-5-carboxylic acid: Contains the pyrimidine ring but lacks the furan moiety.
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.
Uniqueness: 2-(Furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to the combination of furan and pyrimidine rings in its structure. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-8-5(9(13)14)4-10-7(11-8)6-2-1-3-15-6/h1-4H,(H,13,14)(H,10,11,12) |
InChI Key |
UXKRCEBENXZLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{[(Tert-butoxy)carbonyl]amino}-2-tert-butylpyridine-3-carboxylic acid](/img/structure/B15257214.png)

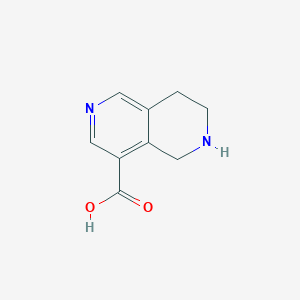
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid](/img/structure/B15257252.png)
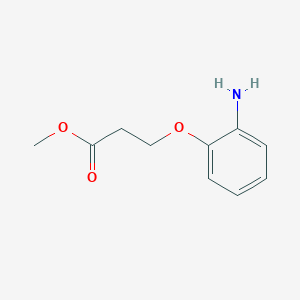
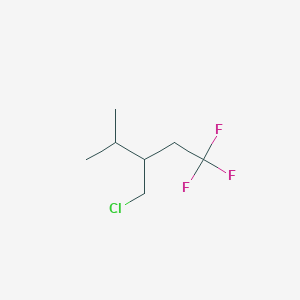
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-3-amine](/img/structure/B15257267.png)
![N-[(3-Formylphenyl)methyl]butanamide](/img/structure/B15257268.png)
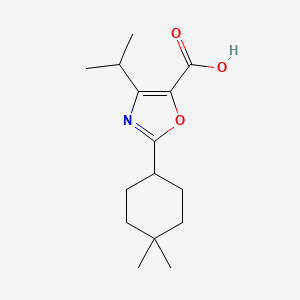
![Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B15257273.png)
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid](/img/structure/B15257278.png)
